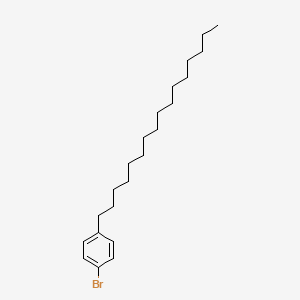

1-Bromo-4-hexadecylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-hexadecylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20H,2-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZYHHMSEIANER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 1 Bromo 4 Hexadecylbenzene

Nucleophilic Substitution Reactions of Aryl Bromides (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, though it typically requires specific conditions to proceed efficiently. wikipedia.orgbyjus.com Unlike nucleophilic aliphatic substitution (SN1 and SN2), SNAr reactions occur on an sp²-hybridized carbon of the aromatic ring. wikipedia.org

Mechanisms of Halide Displacement in Aromatic Systems

The most common mechanism for SNAr is the addition-elimination pathway. uomustansiriyah.edu.iqlibretexts.org This two-step process involves:

Addition of the Nucleophile : A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine). This initial attack is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. uomustansiriyah.edu.iqiscnagpur.ac.in The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

Elimination of the Leaving Group : The aromaticity of the ring is restored in a fast step where the leaving group (bromide ion) is expelled, resulting in the substituted product. uomustansiriyah.edu.iqjove.com

For an aryl halide like 1-Bromo-4-hexadecylbenzene, which lacks strong activating groups, this reaction is generally unfavorable under standard conditions and may require harsh conditions such as high temperatures or very strong nucleophiles. pressbooks.pub

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where the aromatic ring acts as a nucleophile. byjus.com The reaction involves the replacement of a hydrogen atom on the ring with an electrophile. masterorganicchemistry.com

Regioselectivity Influenced by Bromine and Alkyl Substituents

The regioselectivity of EAS on a substituted benzene ring is determined by the electronic properties of the existing substituents. studysmarter.co.uk In this compound, the two substituents are:

Hexadecyl group (-C₁₆H₃₃) : An alkyl group, which is an activating substituent and an ortho, para-director. chemistrytalk.orgyoutube.com It donates electron density to the ring via an inductive effect, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. vanderbilt.edu

Bromine (-Br) : A halogen, which is a deactivating substituent but also an ortho, para-director. pressbooks.publibretexts.org It withdraws electron density inductively (deactivating) but can donate electron density through resonance (ortho, para-directing). latech.eduyoutube.com

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. vanderbilt.edu Therefore, the hexadecyl group directs incoming electrophiles to its ortho positions (carbons 2 and 6), which are meta to the bromine atom. The para position relative to the hexadecyl group is occupied by the bromine. Thus, electrophilic substitution on this compound is expected to yield predominantly 1-bromo-2-electro-4-hexadecylbenzene and 1-bromo-3-electro-5-hexadecylbenzene isomers.

Formation of Activated Electrophiles

Aromatic rings are relatively stable and require a strong electrophile for substitution to occur. libretexts.org These electrophiles are typically generated in situ using a catalyst. vanderbilt.edulkouniv.ac.in The formation process varies depending on the specific EAS reaction. libretexts.org

| Reaction Type | Reagents | Electrophile (E⁺) |

|---|---|---|

| Halogenation (Bromination) | Br₂ + FeBr₃ (Lewis Acid) | Br⁺ (or polarized Br-Br-FeBr₃ complex) |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ (Nitronium ion) |

| Sulfonation | SO₃ + H₂SO₄ | SO₃H⁺ (or SO₃) |

| Friedel-Crafts Alkylation | R-Cl + AlCl₃ | R⁺ (Carbocation) |

| Friedel-Crafts Acylation | RCOCl + AlCl₃ | RCO⁺ (Acylium ion) |

The general mechanism for EAS involves two main steps: the attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the removal of a proton by a base to restore aromaticity. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reaction Mechanisms

This compound serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming new carbon-carbon bonds. These reactions generally proceed through a catalytic cycle involving Pd(0) and Pd(II) intermediates. nih.govfiveable.me

The three core steps common to most of these mechanisms are:

Oxidative Addition : The aryl halide (Ar-X) reacts with a coordinatively unsaturated Pd(0) complex, which inserts into the carbon-halogen bond. This forms a square planar Pd(II) complex, Ar-Pd(II)-X. fiveable.melibretexts.org

Transmetalation : A second organic group (R) is transferred from an organometallic reagent to the palladium center, displacing the halide and forming an Ar-Pd(II)-R complex. libretexts.org

Reductive Elimination : The two organic groups (Ar and R) are coupled and eliminated from the palladium center, forming the new Ar-R bond and regenerating the catalytically active Pd(0) species. fiveable.melibretexts.org

Suzuki-Miyaura Coupling This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid, R-B(OH)₂). A base is required in the transmetalation step to activate the organoboron reagent, forming a more nucleophilic boronate species that facilitates the transfer of the R group to the palladium center. musechem.comorganic-chemistry.org

Heck Reaction The Heck reaction couples the aryl bromide with an alkene. fiveable.mewikipedia.org Instead of transmetalation, the mechanism involves:

Migratory Insertion : The alkene coordinates to the Pd(II) complex and then inserts into the Pd-Aryl bond. byjus.comjk-sci.com

β-Hydride Elimination : A hydrogen atom from an adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. A base is then used to regenerate the Pd(0) catalyst. byjus.comjk-sci.com

Sonogashira Coupling This reaction couples the aryl bromide with a terminal alkyne. libretexts.orgwikipedia.org It typically employs a dual catalytic system of palladium and a copper(I) salt. researchgate.netorganic-chemistry.org

The palladium cycle follows the general oxidative addition/reductive elimination pathway.

The copper co-catalyst reacts with the terminal alkyne and a base to form a copper(I) acetylide intermediate. libretexts.org

This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium before the final reductive elimination step. wikipedia.orgresearchgate.net

| Reaction | Coupling Partner | Key Mechanistic Step | Typical Co-Catalyst/Reagent |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Transmetalation | Base (e.g., Na₂CO₃, K₃PO₄) |

| Heck | Alkene | Migratory Insertion & β-Hydride Elimination | Base (e.g., Et₃N, K₂CO₃) |

| Sonogashira | Terminal Alkyne | Transmetalation (from Copper) | Cu(I) salt (e.g., CuI) and Base (Amine) |

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental reaction steps in organometallic chemistry, particularly in catalytic cycles involving transition metals. libretexts.org Oxidative addition involves the insertion of a metal center into a substrate, which increases the metal's oxidation state and coordination number. libretexts.org For this compound, this process would typically involve a low-valent transition metal complex, such as one containing Pd(0) or Ni(0), inserting into the carbon-bromine bond. This step is crucial for initiating cross-coupling reactions.

The reverse process, reductive elimination, results in the formation of a new bond between two ligands on the metal center and a decrease in the metal's oxidation state. libretexts.org Following the oxidative addition of this compound to a metal center, a subsequent transmetalation step would introduce a second organic group. The final reductive elimination step would then form a new carbon-carbon bond, yielding a substituted 4-hexadecylbenzene derivative and regenerating the catalytically active metal species. These pathways are central to widely used transformations like Suzuki, Heck, and Sonogashira couplings. While the general mechanisms are well-established for aryl halides, specific kinetic and thermodynamic data for this compound are not extensively detailed in the provided literature. The long hexadecyl chain is generally considered a spectator group with minimal electronic influence on the C-Br bond's reactivity in these fundamental steps, though it can affect solubility and steric hindrance.

Ligand Design and its Impact on Catalytic Activity

The design of ligands coordinated to the metal center is paramount in controlling the efficiency and selectivity of catalytic reactions involving this compound. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the electronic and steric properties of the metal catalyst. These properties directly influence the rates of oxidative addition and reductive elimination. For instance, electron-rich, bulky ligands can promote the oxidative addition of aryl bromides by stabilizing the resulting higher-oxidation-state metal complex.

The impact of ligand design can be summarized in the following table:

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Desired Outcome for this compound Coupling |

| Electron Donating | Generally accelerates the reaction by making the metal center more nucleophilic. | Can slow the reaction by stabilizing the metal center against reduction. | Balance needed for an efficient catalytic cycle. |

| Steric Bulk | Can accelerate the reaction by promoting dissociation of other ligands, creating a vacant site for the aryl halide to coordinate. | Can accelerate the reaction by forcing the coupling groups into proximity. | Often beneficial for promoting both key steps. |

| Bite Angle (for bidentate ligands) | A wider bite angle can promote reductive elimination. | Influences the geometry and stability of intermediates. | Optimization depends on the specific coupling partners. |

While specific studies detailing ligand optimization for this compound are scarce, principles derived from other aryl bromide coupling reactions are directly applicable. The choice of ligand would be critical in achieving high yields and turnover numbers, especially in sterically demanding coupling reactions.

Influence of Reaction Conditions on Product Distribution

Reaction conditions such as temperature, solvent, and the nature of the base play a critical role in determining the outcome of chemical transformations involving this compound. These parameters can influence reaction rates, catalyst stability, and the prevalence of side reactions, thereby affecting the final product distribution.

Temperature: Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition or undesired side reactions, such as beta-hydride elimination or benzyne formation. The optimal temperature must balance the need for a sufficient reaction rate with the stability of the catalyst and intermediates.

Solvent: The polarity and coordinating ability of the solvent are crucial. Polar aprotic solvents like THF or dioxane are often used in cross-coupling reactions as they can dissolve the organometallic intermediates and reagents. The choice of solvent can significantly affect the rate of lithium-bromine exchange reactions. researchgate.net For example, the reaction of n-BuLi with an aryl bromide may not proceed in a non-polar solvent like heptane but becomes quantitative when a small amount of a coordinating ether like THF is added. researchgate.net

Base: In many cross-coupling reactions (e.g., Suzuki, Heck), a base is required to facilitate the catalytic cycle, often by regenerating the active catalyst or participating in the transmetalation step. The strength and solubility of the base can influence the reaction's efficiency and selectivity.

The following table outlines the general influence of these conditions:

| Reaction Condition | Potential Impact on Reactions of this compound |

| Temperature | Controls the rate of C-Br bond activation and potential for side reactions. |

| Solvent | Affects the solubility of the long-chain substrate and the reactivity of organometallic intermediates. researchgate.net |

| Base | Crucial for catalyst turnover in many cross-coupling reactions; its choice can prevent or promote side reactions. |

Lithium-Bromide Exchange Reactions and Benzyne Intermediates

Formation and Reactivity of Aryl-Lithium Species

The bromine atom in this compound can be readily exchanged with lithium by treatment with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). wikipedia.org This lithium-halogen exchange reaction is a fast and efficient method for generating the corresponding aryl-lithium species, (4-hexadecylphenyl)lithium. wikipedia.orgresearchgate.net The reaction is typically conducted at low temperatures (-78 °C) to prevent side reactions. researchgate.net The rate of exchange follows the trend I > Br > Cl. wikipedia.org

The resulting (4-hexadecylphenyl)lithium is a powerful nucleophile and a strong base. wikipedia.org Its high reactivity allows it to be used in a wide range of synthetic applications, such as reaction with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. The general transformation is shown below:

C₁₆H₃₃-C₆H₄-Br + R-Li → C₁₆H₃₃-C₆H₄-Li + R-Br

The reactivity of the generated aryl-lithium species is summarized in the table below:

| Electrophile | Product Type |

| Aldehydes, Ketones | Secondary, Tertiary Alcohols |

| Esters, Acyl Chlorides | Ketones, Tertiary Alcohols |

| Carbon Dioxide (CO₂) | Carboxylic Acids |

| Alkyl Halides | Alkylated Arenes |

| Isocyanates | Amides |

The choice of organolithium reagent and solvent can be critical. For instance, t-BuLi can perform lithium-bromine exchange at higher temperatures (0 °C) in high yield when a small amount of an ether solvent is present in a hydrocarbon medium. researchgate.net

Generation and Trapping of Benzyne Intermediates

Under certain conditions, particularly in the presence of a very strong base and at elevated temperatures, this compound can undergo elimination to form a highly reactive intermediate known as a benzyne (4-hexadecylbenzyne). This typically occurs via deprotonation of a hydrogen atom ortho to the bromine by a strong base (like sodium amide or an organolithium reagent), followed by the elimination of lithium bromide. semanticscholar.orgresearchgate.net

The 4-hexadecylbenzyne intermediate is highly electrophilic due to the strained triple bond within the aromatic ring. nih.gov It reacts rapidly with any available nucleophiles or dienes. A common method to confirm the formation of a benzyne intermediate is to "trap" it with a reactive diene, such as furan or tetraphenylcyclopentadienone, in a Diels-Alder reaction. semanticscholar.orgresearchgate.net

The trapping experiment provides a stable adduct, confirming the transient existence of the benzyne. semanticscholar.org For example, trapping with furan would yield a bicyclic epoxide derivative. The long hexadecyl chain would be retained on the aromatic ring of the resulting adduct. While benzyne formation from this compound is mechanistically plausible, it is often a side reaction to be avoided during the generation of aryl-lithium species, which is why low temperatures are typically employed for lithium-halogen exchange. researchgate.net

Oxidation Reactions of Alkyl Side Chains

The hexadecyl side chain of this compound is susceptible to oxidation at the benzylic position (the carbon atom directly attached to the benzene ring). libretexts.orglibretexts.org When treated with a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), under heating, the entire alkyl chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid group. libretexts.orglumenlearning.com This reaction results in the formation of 4-bromobenzoic acid.

A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.orgyoutube.com Since the benzylic carbon in this compound is a secondary carbon (bonded to two hydrogens), it readily undergoes this oxidation. The length of the alkyl chain beyond the benzylic carbon is irrelevant to the final product; the entire chain is cleaved off during the vigorous oxidation process. lumenlearning.comyoutube.com

This transformation is synthetically useful for converting long-chain alkylbenzenes into the corresponding benzoic acids. libretexts.orglibretexts.org The reaction proceeds regardless of the substituent on the aromatic ring, provided it is not also susceptible to oxidation. The bromo group on the ring is stable under these conditions.

| Starting Material | Oxidizing Agent | Product |

| This compound | KMnO₄, H₂O, heat | 4-Bromobenzoic acid |

| This compound | H₂CrO₄ / H₂SO₄ (Jones Reagent) | 4-Bromobenzoic acid |

Selective Oxidation Methodologies

The selective oxidation of this compound primarily targets the benzylic carbon of the hexadecyl chain, as this position is activated by the adjacent benzene ring. libretexts.org This transformation is a key step in synthesizing valuable derivatives, such as ketones and alcohols. Various catalytic systems have been developed to achieve high selectivity and efficiency for this type of reaction.

One prominent methodology involves the use of N-hydroxyphthalimide (NHPI) as an organocatalyst. polimi.itresearchgate.net NHPI-catalyzed aerobic oxidation operates through a free-radical mechanism. The process is initiated by the formation of the phthalimide N-oxyl (PINO) radical, which is the active species. nih.gov The PINO radical abstracts a hydrogen atom from the benzylic position of the hexadecyl chain on this compound, creating a benzyl radical. This radical then reacts with molecular oxygen (O₂) to form a peroxyl radical. The peroxyl radical can subsequently be converted to the corresponding hydroperoxide, which can then decompose to form the desired ketone, 4-bromo-1-(hexadecanoyl)benzene, or the corresponding alcohol. nih.gov Metal co-catalysts, such as cobalt salts, are often used to facilitate the decomposition of hydroperoxides and enhance the reaction rate. nih.govpromonograph.org

Another effective approach is palladium-catalyzed oxidation. acs.orgacs.orgresearchgate.net These methods often utilize oxygen as the terminal oxidant, making them environmentally benign. organic-chemistry.orglabxing.com The mechanism typically involves the activation of the benzylic C-H bond by a palladium(II) catalyst. This can proceed through various pathways, including the formation of a benzyl-palladium intermediate. Subsequent steps can involve migratory insertion or reductive elimination to yield the oxidized product. The reduced palladium(0) is then reoxidized to palladium(II) by the terminal oxidant to complete the catalytic cycle. organic-chemistry.org

Below is a comparative overview of these selective oxidation methodologies.

| Methodology | Catalyst System | Typical Oxidant | Key Mechanistic Feature | Primary Product |

|---|---|---|---|---|

| NHPI-Catalyzed Aerobic Oxidation | N-hydroxyphthalimide (NHPI), often with a metal co-catalyst (e.g., Co(OAc)₂) | Molecular Oxygen (O₂) | Free-radical chain reaction initiated by Phthalimide N-oxyl (PINO) radical via hydrogen atom transfer. nih.gov | Ketone or Alcohol |

| Palladium-Catalyzed Oxidation | Palladium(II) salts (e.g., Pd(OAc)₂) | Molecular Oxygen (O₂), Peroxides | Direct activation of the benzylic C-H bond by the palladium catalyst. organic-chemistry.orglabxing.com | Ketone or Ester (depending on reaction conditions) |

Byproduct Formation and Mitigation Strategies

In the selective oxidation of this compound, the formation of byproducts can occur, reducing the yield and purity of the desired product. A primary challenge is over-oxidation. pearson.com For instance, the intended product, a ketone, can be further oxidized to a carboxylic acid (benzoic acid derivative) if the reaction conditions are too harsh or the reaction time is prolonged. libretexts.orgpearson.com

Another potential side reaction is the cleavage of the long alkyl chain, which can occur under aggressive oxidation conditions. This leads to the formation of shorter-chain carboxylic acids and other degradation products. Additionally, incomplete oxidation can result in the formation of benzylic alcohols as byproducts when the ketone is the target product. researchgate.net

Mitigation strategies focus on the precise control of reaction parameters and the careful selection of the catalytic system.

Temperature and Pressure Control: Lowering the reaction temperature can help to reduce the rate of over-oxidation and chain cleavage reactions, thus improving selectivity. nih.gov

Catalyst Selection: The choice of catalyst is crucial. Highly selective catalysts can favor the formation of the desired product over byproducts. For example, certain palladium catalyst systems are designed for high selectivity in benzylic C-H oxidation.

Reaction Time: Optimizing the reaction time is essential to maximize the yield of the desired product while minimizing the formation of over-oxidation products.

Use of Co-catalysts and Additives: In some systems, the addition of specific co-catalysts or additives can suppress side reactions. For instance, in NHPI-catalyzed oxidations, the choice of metal co-catalyst can influence the product distribution.

The following table summarizes potential byproducts and strategies for their mitigation.

| Potential Byproduct | Formation Pathway | Mitigation Strategy |

|---|---|---|

| Benzoic acid derivative | Over-oxidation of the ketone or alcohol product. pearson.com | Control of reaction time, use of milder oxidants, and optimization of temperature. |

| Benzylic alcohol | Incomplete oxidation to the ketone. researchgate.net | Ensure complete conversion by adjusting catalyst loading or reaction time. |

| Shorter-chain alkylbenzenes | Cleavage of the C-C bonds in the hexadecyl chain. | Employing milder reaction conditions and highly selective catalysts. |

Photodissociation Mechanisms of Halogenated Benzenes

Photodissociation is a chemical reaction where a molecule is broken down by absorbing photons. wikipedia.org For halogenated benzenes like this compound, the most probable photodissociation pathway upon absorption of ultraviolet (UV) light is the cleavage of the carbon-bromine (C-Br) bond. This is because the C-Br bond is typically the weakest bond in the molecule and its dissociation is initiated by excitation to an antibonding state.

The mechanism begins with the absorption of a UV photon by the this compound molecule. This excites the molecule to an electronically excited state. In this excited state, the energy becomes localized in the C-Br bond, leading to its homolytic cleavage. This process, known as photofragmentation, results in the formation of two radical species: a 4-hexadecylphenyl radical and a bromine radical (Br•).

The efficiency and dynamics of this process can be influenced by the wavelength of the incident light. Different electronic states can be accessed depending on the energy of the photons, which can lead to different fragmentation pathways or rates. However, for bromoarenes, the primary and dominant channel following UV excitation is the fission of the C-Br bond. Secondary reactions of the resulting radicals can then occur, depending on the surrounding environment (e.g., solvent or other molecules). It is also worth noting that alternative, though less common, photodissociation mechanisms can exist, such as the roaming mechanism, where fragments separate and then react with each other before fully departing. nih.gov

The key steps in the primary photodissociation mechanism are outlined in the table below.

| Step | Description | Result |

|---|---|---|

| 1. Photon Absorption | The this compound molecule absorbs a photon of UV light. | The molecule is promoted to an electronically excited state. |

| 2. Bond Cleavage | The absorbed energy leads to the homolytic cleavage of the carbon-bromine bond. | Formation of a 4-hexadecylphenyl radical and a bromine radical. |

| 3. Radical Reactions (Secondary) | The highly reactive radical fragments can undergo further reactions. | Formation of various secondary products, depending on the reaction environment. |

Advanced Functionalization Strategies for 1 Bromo 4 Hexadecylbenzene

Derivatization for Enhanced Reactivity and Selectivity

The carbon-bromine bond in 1-bromo-4-hexadecylbenzene provides a key site for reactions, but its direct reactivity can be limited. tomsheppard.info To overcome this, several derivatization strategies are employed to generate more reactive intermediates, allowing for a broader range of subsequent transformations with high selectivity.

Organometallic Intermediates: A primary method to enhance reactivity is the conversion of the aryl bromide into an organometallic reagent. tomsheppard.info This process inverts the polarity of the functionalized carbon atom from electrophilic to nucleophilic, a concept known as "umpolung". adichemistry.com

Grignard Reagents: Reaction with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), converts this compound into the corresponding Grignard reagent, (4-hexadecylphenyl)magnesium bromide. leah4sci.comwisc.eduwikipedia.org This organomagnesium compound is a powerful nucleophile, capable of reacting with a wide array of electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds. wisc.edumnstate.edu The magnesium metal must often be activated, as it is typically coated with a passivating layer of magnesium oxide. adichemistry.comwikipedia.org

Organolithium Reagents: Treatment with strong organolithium bases, such as n-butyllithium, can lead to lithium-halogen exchange, forming the highly reactive (4-hexadecylphenyl)lithium. researchgate.net This reagent is even more nucleophilic than its Grignard counterpart and is used in similar carbon-carbon bond-forming reactions.

Boronic Acids and Esters for Cross-Coupling: For use in palladium-catalyzed cross-coupling reactions, this compound can be converted into a boronic acid or a boronic ester derivative. This is typically achieved via initial conversion to an organolithium or Grignard reagent, followed by reaction with a trialkyl borate, such as trimethyl borate. This transformation prepares the molecule to act as the organoboron partner in Suzuki-Miyaura coupling reactions. libretexts.orgmasterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions: The bromine atom itself makes this compound an excellent substrate for numerous transition metal-catalyzed cross-coupling reactions. These methods create new carbon-carbon or carbon-heteroatom bonds with high selectivity. tomsheppard.info

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like an aryl or vinyl boronic acid) using a palladium catalyst and a base. libretexts.orgmasterorganicchemistry.com It is a robust method for forming biaryl structures or connecting the hexadecylbenzene (B72025) moiety to other unsaturated systems. researchgate.net

Stille Coupling: In this reaction, the aryl bromide is coupled with an organotin compound (stannane) in the presence of a palladium catalyst. nih.govorganic-chemistry.org The Stille coupling is known for its tolerance of a wide variety of functional groups. organic-chemistry.org

Heck Reaction: This palladium-catalyzed reaction forms a new carbon-carbon bond between this compound and an alkene, providing a method for aryl vinylation. masterorganicchemistry.com

These derivatization strategies significantly expand the synthetic possibilities, allowing the hexadecylbenzene unit to be incorporated into a vast range of more complex molecular architectures.

| Reaction | Coupling Partner | Typical Catalyst | Key Advantage | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid) | Palladium(0) complexes | Mild conditions, low toxicity of boron reagents | libretexts.orgmasterorganicchemistry.com |

| Stille Coupling | Organotin (stannane) | Palladium(0) complexes | High functional group tolerance | nih.govorganic-chemistry.org |

| Heck Reaction | Alkene | Palladium(0) complexes | Direct arylation of alkenes | masterorganicchemistry.com |

Introduction of Heteroatom-Containing Functional Groups

Beyond forming carbon-carbon bonds, advanced functionalization often involves introducing heteroatoms such as nitrogen, oxygen, or sulfur. These atoms can dramatically alter the chemical and physical properties of the molecule, imparting new functionalities for applications in materials science or medicinal chemistry.

C-N Bond Formation (Amination): The synthesis of aniline (B41778) derivatives from this compound can be achieved through copper- or palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. Copper-catalyzed methods are also effective for coupling with various amines. nih.govresearchgate.net

C-S Bond Formation (Thiolation): The introduction of a sulfur-containing group can be accomplished through reactions with thiols or their corresponding thiolates. Palladium-catalyzed cross-coupling with thiols provides a direct route to aryl thioethers.

C-O Bond Formation (Etherification): Aryl ethers can be synthesized via reactions like the Buchwald-Hartwig ether synthesis, which couples this compound with an alcohol in the presence of a palladium or copper catalyst.

These methods provide direct access to a diverse range of functionalized long-chain alkylbenzenes containing important heteroatom linkages.

Exploration of Chiral Derivatives and Stereoselective Transformations

While this compound itself is achiral, it can serve as a precursor to chiral molecules through stereoselective reactions. This is crucial for applications where specific three-dimensional structures are required, such as in pharmaceuticals or advanced materials. uff.br

The synthesis of chiral derivatives often involves transforming the aryl bromide into a different functional group that can then participate in an asymmetric reaction. For example, conversion to a Grignard reagent followed by a reaction with a chiral aldehyde or ketone would produce a chiral secondary or tertiary alcohol. nih.gov The stereochemical outcome of such a reaction can be controlled by using chiral catalysts or auxiliaries.

Another approach involves coupling this compound with a pre-existing chiral molecule. For instance, a Suzuki coupling with a chiral boronic ester or a Buchwald-Hartwig amination with a chiral amine would yield a chiral product. mdpi.com The development of stereoselective methods allows for the precise control of the molecular architecture, leading to enantiomerically pure or enriched compounds. nih.govmdpi.com

Synthesis of Deuterium-Labeled Analogues for Mechanistic Probing

Deuterium (B1214612) (D), a stable isotope of hydrogen, is an invaluable tool for studying reaction mechanisms. chem-station.com Replacing specific hydrogen atoms with deuterium in a molecule like this compound does not significantly alter its chemical properties but can have a measurable effect on reaction rates, an effect known as the kinetic isotope effect (KIE). chem-station.comnih.gov Observing the KIE can provide deep insights into the bond-breaking and bond-forming steps of a reaction. acs.org

Deuterium-labeled analogues of this compound can be synthesized through several methods:

Deuteration via Organometallic Intermediates: One of the most straightforward methods involves forming the Grignard or organolithium reagent from this compound and then quenching the reaction with a deuterium source, such as deuterium oxide (D₂O). adichemistry.com This specifically replaces the bromine atom with a deuterium atom.

Palladium-Catalyzed Deuteration: More advanced methods involve the direct, palladium-catalyzed deuteration of aryl halides using deuterium oxide as the deuterium source. researchgate.net This can allow for the labeling of specific positions on the aromatic ring.

H-D Exchange Reactions: Under certain catalytic conditions, such as using a palladium on carbon (Pd/C) catalyst with D₂O, aromatic C-H bonds can undergo exchange with deuterium, leading to labeled compounds. nih.govresearchgate.net

By synthesizing these labeled analogues and using them in reactions, chemists can track the fate of specific atoms and elucidate complex reaction pathways. acs.orgresearchgate.netprinceton.edu

| Method | Deuterium Source | Description | Reference |

|---|---|---|---|

| Quenching of Organometallics | Deuterium oxide (D₂O) | Formation of a Grignard or organolithium reagent, followed by reaction with D₂O to replace the metal with deuterium. | adichemistry.com |

| Pd-Catalyzed C-H/C-D Exchange | Deuterium oxide (D₂O) | A heterogeneous catalyst like Pd/C facilitates the exchange of hydrogen for deuterium on the aromatic ring. | nih.gov |

| Pd-Catalyzed Dehalogenative Deuteration | Deuterium gas (D₂) or D₂O | A palladium catalyst mediates the replacement of the bromine atom with a deuterium atom from a deuterium source. | acs.orgresearchgate.net |

Role of 1 Bromo 4 Hexadecylbenzene As a Building Block in Complex Molecular Architectures

Precursor for Biaryl and Polyaryl Systems

The carbon-bromine bond in 1-Bromo-4-hexadecylbenzene is a key functional group that enables its use in various cross-coupling reactions to form biaryl and polyaryl systems. These structures are foundational in materials science, particularly for developing conjugated polymers and liquid crystals.

The Suzuki-Miyaura cross-coupling reaction is one of the most efficient methods for forming carbon-carbon bonds between sp2-hybridized carbon atoms, making it ideal for synthesizing biaryls. nih.govsandiego.edu In a typical reaction, an aryl halide (like this compound) is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govsandiego.edu The hexadecyl group remains intact during this process, allowing for the synthesis of biaryl compounds where at least one of the aromatic rings is functionalized with a long alkyl chain. This is crucial for controlling the solubility and morphological properties of the final product.

By extending this methodology, this compound can be used to synthesize poly(p-phenylene)s, a class of conjugated polymers. Through Yamamoto or Suzuki polycondensation, where the monomer couples with itself, a long polymer chain consisting of repeating phenyl units, each bearing a hexadecyl side chain, can be formed. These side chains prevent the polymer from packing too tightly, thereby increasing its solubility and processability, which are common challenges in the synthesis of rigid-rod polymers.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate providing the hexadecylphenyl unit |

| Boronic Acid | Phenylboronic acid | Coupling partner |

| Catalyst | Palladium(II) acetate, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Base | Potassium carbonate, Sodium carbonate | Activates the boronic acid |

| Solvent | Toluene, Dimethoxyethane (DME), Water | Reaction medium |

| Temperature | 60-100 °C | To facilitate the reaction rate |

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are vital in medicinal chemistry and materials science. Aryl bromides are versatile precursors for incorporating aromatic moieties into heterocyclic structures. researchgate.netrsc.org this compound can serve as a key intermediate to introduce the 4-hexadecylphenyl group into a variety of heterocyclic systems through cross-coupling reactions such as the Buchwald-Hartwig amination (for N-containing heterocycles), the Ullmann condensation, or Sonogashira coupling (for alkynyl-substituted heterocycles).

For example, in a Buchwald-Hartwig reaction, this compound can be coupled with an N-H bond of a heterocyclic amine (like a carbazole (B46965) or indole) to form an N-aryl-substituted heterocycle. The long alkyl chain can influence the electronic properties and, more significantly, the physical properties of the resulting molecule, such as its solubility, melting point, and ability to form ordered structures in the solid state or in solution.

Utilization in the Development of Functionalized Organic Molecules

The bromine atom on this compound is a versatile functional handle that can be transformed into a wide range of other chemical groups. nih.gov This allows for the development of diverse functionalized organic molecules where the hexadecylphenyl unit provides a structural scaffold with specific physical properties.

One common strategy is to convert the aryl bromide into an organometallic reagent, such as a Grignard reagent (by reacting with magnesium) or an organolithium species (via lithium-halogen exchange). These highly reactive intermediates can then be treated with various electrophiles to introduce new functional groups. For instance, reaction with carbon dioxide followed by an acidic workup yields a carboxylic acid, while reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. These transformations open the door to a vast library of molecules, including surfactants, liquid crystals, and components for molecular electronics, all featuring the long, solubilizing hexadecyl tail.

Application in Macromolecular Synthesis

In the realm of polymer chemistry, this compound can be envisioned to participate in macromolecular synthesis in two distinct ways: as a potential initiator for certain types of polymerization and as a monomer in step-growth polymerization processes.

Initiator in Controlled Radical Polymerization

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. wikipedia.orgcmu.edu The initiation of ATRP typically requires an alkyl halide with a halogen atom that can be reversibly activated by a transition metal catalyst. researchgate.net

Direct use of this compound as an ATRP initiator is generally not feasible because the carbon-bromine bond on an aromatic ring (an sp²-hybridized carbon) is significantly stronger and less susceptible to homolytic cleavage than the C-Br bond on an sp³-hybridized carbon. researchgate.net However, it can be chemically modified to become a highly effective ATRP initiator. For example, the bromo-functionalized benzene (B151609) ring can first be used in a Friedel-Crafts acylation followed by alpha-bromination, or undergo other reactions to attach a group like 2-bromoisobutyrate. The resulting molecule would possess both the long alkyl chain and a proper initiating site for ATRP, enabling the growth of polymer chains (like polystyrene or poly(methyl methacrylate)) from the aromatic core. This creates well-defined polymers with a bulky, hydrophobic group at one end, suitable for creating amphiphilic block copolymers or surface-modifying agents.

Monomer in Polymer Chain Growth

While this compound is not a vinyl monomer and thus does not undergo chain-growth polymerization in the classical sense (i.e., through the opening of a double bond), it can act as a monomer in polymerization reactions that proceed via a step-growth mechanism to build a polymer chain. libretexts.orgwikipedia.orgopenstax.org

As discussed in section 5.1, through reactions like Suzuki or Yamamoto polycondensation, this compound can be polymerized to form poly(4-hexadecyl-p-phenylene). In this type of polymerization, the polymer chain grows step-by-step as monomers react with each other. Although mechanistically a step-growth process, the result is the growth of a long polymer chain where the monomer unit is the hexadecyl-substituted phenylene ring. The resulting polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), where the long alkyl chains enhance processability and influence the thin-film morphology.

Table 2: Comparison of Polymerization Roles for this compound

| Polymerization Role | Mechanism Type | Description | Resulting Structure |

|---|---|---|---|

| Modified Initiator | Controlled Radical (e.g., ATRP) | The molecule is chemically altered to include an sp³ C-Br bond, which then initiates the polymerization of vinyl monomers. | A vinyl polymer chain with a terminal 4-hexadecylphenyl group. |

| Monomer | Step-Growth Polycondensation | The molecule undergoes self-coupling (e.g., via Suzuki coupling) to form a polymer backbone. | A conjugated polymer, poly(p-phenylene), with hexadecyl side chains. |

Integration of 1 Bromo 4 Hexadecylbenzene in Advanced Materials Science Research

Development of Organic Electronic Materials

Organic electronic materials have garnered substantial interest due to their potential for creating lightweight, flexible, and cost-effective electronic devices. researchgate.netkaust.edu.sa The performance of these materials is intrinsically linked to their molecular design and the resulting solid-state organization. kaust.edu.sa 1-Bromo-4-hexadecylbenzene serves as a key intermediate in the synthesis of various organic electronic materials, where its distinct structural components play crucial roles.

Precursors for Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices. researchgate.net The synthesis of high-performance organic semiconductors often involves the construction of extended π-conjugated systems. The bromo-functional group on this compound makes it an ideal precursor for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are instrumental in elongating the conjugated backbone of polymers and small molecules. davidlu.net

The hexadecyl group is not merely a passive component; it imparts crucial processability to the otherwise insoluble rigid-rod-like conjugated polymers. davidlu.net This long alkyl chain enhances solubility in common organic solvents, enabling the use of solution-based processing techniques like spin-coating and printing for device fabrication. davidlu.netnih.gov Furthermore, the hexadecyl chains influence the intermolecular packing of the semiconductor molecules in the solid state, which is a critical determinant of charge carrier mobility. acs.org

Table 1: Role of Structural Moieties in this compound for Organic Semiconductor Synthesis

| Structural Moiety | Function |

| Bromine Atom | Reactive site for cross-coupling reactions (e.g., Suzuki, Stille, Heck) to build larger conjugated systems. |

| Benzene (B151609) Ring | Core aromatic unit that forms the basis of the conjugated system. |

| Hexadecyl Chain | Imparts solubility in organic solvents, enabling solution-based processing of materials. Influences intermolecular packing and thin-film morphology. |

Components in Conductive Polymers

Conductive polymers are a class of organic materials that can conduct electricity. Their conductivity arises from the delocalized π-electrons along the polymer backbone. By incorporating this compound into polymer structures, researchers can tailor the properties of the resulting conductive materials. For instance, derivatives of this compound can be polymerized to form materials like poly(p-phenylenevinylene) (PPV) and polythiophenes with long alkyl side chains. davidlu.netrsc.org

The long hexadecyl side chains prevent the close aggregation of polymer chains, which can otherwise lead to fluorescence quenching and reduced device efficiency. davidlu.net This separation of the conjugated backbones can enhance the photoluminescence quantum yields, a desirable property for applications in organic light-emitting diodes (OLEDs). davidlu.net

Role in Organic Photovoltaic Materials

In the realm of organic photovoltaics (OPVs), the morphology of the active layer, which typically consists of a blend of a donor and an acceptor material, is crucial for efficient charge separation and transport. The incorporation of long alkyl chains, such as the hexadecyl group from this compound, into the donor or acceptor molecules can significantly influence this morphology.

Application in Thin-Film Transistors and Energy Storage Devices

Organic thin-film transistors (OTFTs) are fundamental components of flexible electronics. The performance of an OTFT is highly dependent on the charge carrier mobility of the organic semiconductor used. The hexadecyl chains of this compound-derived materials can promote self-assembly into well-ordered structures, which is beneficial for achieving high charge mobility. acs.org

While direct applications in energy storage are less common, the principles of molecular design using precursors like this compound are relevant. For example, in redox-active polymers for batteries, the long alkyl chains can influence the swelling behavior of the polymer in the electrolyte and the accessibility of the redox sites.

Liquid Crystalline Systems Utilizing this compound Derivatives

Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. colorado.edu The molecules in a liquid crystal, known as mesogens, possess a degree of orientational order. The synthesis of molecules with specific shapes, such as rod-like (calamitic) or disc-like (discotic) structures, is key to achieving liquid crystalline behavior. colorado.edu

Synthesis of Mesogenic Structures

This compound is an excellent starting material for the synthesis of rod-like liquid crystals. tandfonline.comnih.gov The rigid benzene core contributes to the anisotropic shape of the molecule, while the flexible hexadecyl chain provides the necessary fluidity and influences the type of liquid crystalline phase (e.g., nematic, smectic). colorado.edutandfonline.com

The synthesis of these mesogenic structures often involves coupling reactions at the bromo-position to attach other rigid aromatic groups, thereby elongating the molecular core and enhancing the liquid crystalline properties. The length and nature of the terminal alkyl chains are critical in determining the temperature range over which the liquid crystalline phases are stable. tandfonline.com Research on various homologous series has demonstrated that the length of the terminal alkyl chain systematically influences the mesomorphic properties. tandfonline.comnih.gov For instance, longer chains, such as hexadecyl, tend to favor the formation of more ordered smectic phases. tandfonline.com

Table 2: Influence of the Hexadecyl Chain on Liquid Crystalline Properties

| Property | Influence of Hexadecyl Chain |

| Molecular Shape | Contributes to the overall rod-like structure necessary for calamitic mesophases. |

| Phase Behavior | Promotes the formation of liquid crystalline phases, often favoring more ordered smectic phases due to strong intermolecular interactions. |

| Transition Temperatures | Affects the melting point and the temperatures at which transitions between different liquid crystalline phases occur. |

| Self-Assembly | Drives the spontaneous organization of molecules into ordered structures characteristic of liquid crystals. elsevierpure.com |

Supramolecular Assembly Research

Supramolecular chemistry involves the study of systems composed of multiple molecular subunits held together by non-covalent interactions. nih.gov this compound is an exemplary building block in this field due to its amphiphilic-like nature, possessing a polar aromatic head and a nonpolar aliphatic tail.

Design Principles for Self-Assembling Systems

The design of self-assembling systems hinges on encoding structural information into the constituent molecules. nih.gov The goal is to create building blocks where the interactions between them guide their spontaneous organization into well-defined, larger structures. researchgate.net For a molecule like this compound, the design principles are clear:

Molecular Shape: The rod-like shape, a consequence of the linear hexadecyl chain attached to the planar benzene ring, predisposes the molecule to form ordered phases like liquid crystals.

Anisotropy of Interactions: The molecule features distinct regions with different interaction potentials. The aliphatic tail engages in weak, non-directional van der Waals forces, while the bromo-aromatic head can participate in more specific interactions like π-π stacking and halogen bonding. This anisotropy directs the assembly into specific arrangements, such as layers or columns.

Balance of Forces: The interplay between attractive forces (e.g., π-stacking, van der Waals) and repulsive steric forces is crucial. The long alkyl chain provides significant van der Waals attraction, which must be balanced with the interactions of the aromatic heads to achieve stable, ordered supramolecular architectures.

Interactions in Supramolecular Frameworks (e.g., Hydrogen, Stacking, Halogen)

The stability and structure of supramolecular assemblies are dictated by a variety of non-covalent interactions. researchgate.netsemanticscholar.org In frameworks involving this compound, the primary forces are:

Van der Waals Interactions: These are the dominant forces between the long hexadecyl chains, driving their close packing and the formation of lamellar (layered) structures.

π-π Stacking: The aromatic benzene rings can stack on top of each other. This interaction, driven by orbital overlap, contributes to the ordering of the aromatic cores within the assembly.

Halogen Bonding: The bromine atom on the benzene ring can act as a halogen bond donor, interacting with electron-rich atoms (Lewis bases) on adjacent molecules. semanticscholar.org This is a directional interaction that can provide a high degree of control over the final architecture. In crystals of similar bromo-aromatic compounds, short Br···O or Br···Br contacts are often observed, stabilizing the solid-state structure. nih.govresearchgate.net

Table 2: Key Non-Covalent Interactions in this compound Assemblies

Structural Analysis of Assembled Architectures

To understand the structures formed by the self-assembly of this compound, researchers employ a range of analytical techniques:

Differential Scanning Calorimetry (DSC): This technique is used to determine the temperatures and enthalpies of phase transitions, confirming the presence of liquid crystalline phases.

Polarized Optical Microscopy (POM): POM is essential for identifying different liquid crystal mesophases by observing their unique optical textures.

X-ray Diffraction (XRD): XRD, including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), provides detailed information about molecular packing. It can be used to measure the layer spacing in smectic phases and determine the arrangement of molecules within the layers, confirming the degree of order in the assembled architecture.

Nanotechnology Applications and Functionalized Materials

The ability of this compound to self-assemble into ordered structures makes it a valuable component for creating functionalized materials at the nanoscale. researchgate.net Its bromine atom serves as a reactive site for further chemical modification, allowing it to be incorporated into more complex systems.

Potential applications include:

Templates for Nanomaterial Synthesis: The ordered liquid crystal phases can act as templates to direct the growth or alignment of nanoparticles, creating anisotropic nanocomposites.

Organic Electronics: As a building block, it can be used to synthesize more complex molecules for applications in organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs), where the self-assembly properties are crucial for achieving high charge carrier mobility through well-ordered domains.

Surface Modification: Langmuir-Blodgett films or self-assembled monolayers (SAMs) of this compound derivatives can be used to modify the properties of surfaces, controlling wetting, adhesion, or biocompatibility. The terminal bromine can be used to attach other functional molecules to the surface post-assembly.

Analytical and Spectroscopic Characterization Methodologies in 1 Bromo 4 Hexadecylbenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-Bromo-4-hexadecylbenzene, both ¹H and ¹³C NMR are utilized to map out the distinct chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, the signals can be assigned to the aromatic protons of the bromobenzene (B47551) ring and the aliphatic protons of the long hexadecyl chain.

The aromatic region of the spectrum characteristically displays two doublets, a result of the para-substitution on the benzene (B151609) ring. The protons ortho to the bromine atom are deshielded and appear further downfield compared to the protons ortho to the alkyl group. The hexadecyl chain produces distinct signals for the benzylic protons (adjacent to the aromatic ring), the long methylene (B1212753) (-(CH₂)₁₄-) chain, and the terminal methyl (-CH₃) group.

Interactive Data Table: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.38 | Doublet | 2H | Ar-H (ortho to Br) |

| ~7.05 | Doublet | 2H | Ar-H (ortho to alkyl) |

| ~2.56 | Triplet | 2H | Ar-CH₂ -CH₂- |

| ~1.58 | Multiplet | 2H | Ar-CH₂-CH₂ - |

| ~1.25 | Broad Multiplet | 26H | -(CH₂ )₁₃-CH₃ |

| ~0.88 | Triplet | 3H | -CH₂-CH₃ |

Note: Spectral data is representative and based on analysis of similar long-chain alkylbenzenes and brominated aromatic compounds. Actual chemical shifts may vary slightly depending on the solvent and instrument.

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon skeleton. Each chemically non-equivalent carbon atom in this compound produces a distinct signal. The spectrum shows characteristic signals for the six aromatic carbons, with their chemical shifts influenced by the bromine and alkyl substituents. The long aliphatic chain is resolved into signals for the benzylic carbon, the multiple methylene carbons, and the terminal methyl carbon.

The carbon atom attached to the bromine (C-Br) is significantly shifted, appearing around 120 ppm. The other aromatic carbons can be distinguished based on their substitution pattern. The signals for the methylene carbons in the middle of the long alkyl chain often overlap, creating an intense peak around 29-30 ppm.

Interactive Data Table: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~141.2 | Quaternary Ar-C (attached to alkyl) |

| ~131.5 | Ar-C H (ortho to Br) |

| ~130.2 | Ar-C H (ortho to alkyl) |

| ~120.0 | Quaternary Ar-C (attached to Br) |

| ~35.5 | Ar-C H₂- |

| ~31.9 | -C H₂- (penultimate) |

| ~31.4 | Ar-CH₂-C H₂- |

| ~29.7 | -(C H₂)₁₁- (bulk methylene) |

| ~29.4 | -(C H₂)₁₁- (bulk methylene) |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

Note: This data is a representative interpretation based on established chemical shift values for substituted benzenes and long-chain alkanes.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This process typically leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight. A key feature is the presence of an "M+2" peak of nearly equal intensity to the molecular ion peak, which is characteristic of compounds containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. whitman.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid solution. libretexts.org For a nonpolar compound like this compound, ESI-MS would typically produce the radical molecular ion (M⁺˙) with significantly less fragmentation compared to EI-MS. This makes ESI-MS particularly useful for unequivocally confirming the molecular weight of the compound. The characteristic M⁺˙ and (M+2)⁺˙ isotopic pattern for bromine would also be clearly observable.

Fragmentation Analysis for Structural Confirmation

The fragmentation pattern observed in EI-MS provides a fingerprint of the molecule's structure. For this compound, the fragmentation is predictable and serves to confirm the arrangement of the alkyl chain and the bromophenyl group.

One of the most significant fragmentation pathways is benzylic cleavage—the breaking of the bond between the first and second carbon of the alkyl chain. This cleavage is favorable as it results in the formation of a stable benzylic carbocation or a tropylium (B1234903) ion. Another common fragmentation pattern for long-chain alkanes is the sequential loss of 14 amu (-CH₂-) units. libretexts.org

Interactive Data Table: Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 394/396 | [C₂₂H₃₇Br]⁺˙ | Molecular Ion (M⁺˙) |

| 239/241 | [C₁₅H₃₁]⁺ | Loss of bromobenzyl radical |

| 171 | [C₆H₄CH₂]⁺ | Benzylic cleavage with H rearrangement (Tropylium ion) |

| 170/172 | [BrC₆H₄CH₂]⁺ | Benzylic cleavage (loss of C₁₅H₃₁ radical) |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of Br and alkyl chain rearrangement |

Note: The m/z values reflect the presence of both ⁷⁹Br and ⁸¹Br isotopes where applicable. The relative intensities of these fragments provide further confirmation of the structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, the spectra are dominated by features corresponding to the two main parts of the molecule: the long aliphatic hexadecyl chain and the para-substituted bromobenzene ring.

The IR spectrum of this compound is expected to show very strong absorption bands associated with the hexadecyl group. The symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups typically appear in the 2850-2960 cm⁻¹ region. Additionally, characteristic bending (scissoring) vibrations for the -CH₂ groups are expected around 1465 cm⁻¹, while a rocking vibration band near 720 cm⁻¹ can be indicative of a long straight-chain alkyl group.

Vibrations from the aromatic ring provide further structural confirmation. The C-H stretching vibrations of the benzene ring are anticipated to occur just above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically result in a series of peaks in the 1475-1600 cm⁻¹ region. The substitution pattern on the benzene ring is identified by the out-of-plane C-H bending vibrations; for a 1,4-disubstituted (para) ring, a strong absorption is expected in the 800-840 cm⁻¹ range. The C-Br stretching vibration is expected to appear as a band in the lower frequency region of the spectrum, typically between 650 and 510 cm⁻¹.

Raman spectroscopy provides complementary information. libretexts.org Aromatic ring vibrations, particularly the ring "breathing" modes, often produce strong and sharp signals in Raman spectra. The C-Br bond is also Raman active. In contrast to IR spectroscopy where C-H stretching from the alkyl chain gives very strong signals, these modes are typically weaker in Raman spectra, while the C-C backbone stretching of the alkyl chain may be more prominent. libretexts.org

Table 1: Expected Characteristic IR and Raman Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Moiety | Technique |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Bromobenzene Ring | IR, Raman |

| C-H Asymmetric Stretch | ~2925 | Hexadecyl Chain (-CH₂) | IR (Strong) |

| C-H Symmetric Stretch | ~2855 | Hexadecyl Chain (-CH₂) | IR (Strong) |

| C=C Stretch (Aromatic) | 1600-1475 | Bromobenzene Ring | IR, Raman (Strong) |

| C-H Scissoring | ~1465 | Hexadecyl Chain (-CH₂) | IR |

| C-H Out-of-Plane Bend | 840-800 | 1,4-Disubstituted Ring | IR (Strong) |

| C-H Rocking | ~720 | Hexadecyl Chain (-(CH₂)n, n≥4) | IR |

| C-Br Stretch | 650-510 | Bromobenzene Ring | IR, Raman |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, byproducts, or impurities. The choice of method depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC)

Due to its high molecular weight and low volatility, High-Performance Liquid Chromatography (HPLC) is a well-suited method for the analysis of this compound. A reversed-phase HPLC (RP-HPLC) setup is the most appropriate choice given the compound's nonpolar nature, a consequence of its long C₁₆ alkyl chain.

In a typical RP-HPLC method, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be used. The significant hydrophobicity of the hexadecyl group would lead to strong retention on such a column. The mobile phase would consist of a mixture of a polar solvent like water and a less polar organic solvent such as acetonitrile (B52724) or methanol. Due to the strong retention of this compound, a high percentage of the organic solvent in the mobile phase, or a gradient elution program (where the organic solvent concentration is increased over time), would likely be necessary to elute the compound in a reasonable time with good peak shape.

Detection is typically achieved using a UV detector. The bromobenzene moiety contains a chromophore that absorbs UV light, with an expected absorption maximum around 254 nm. researchgate.net This allows for sensitive detection and quantification. While specific retention times are dependent on exact experimental conditions (e.g., column dimensions, flow rate, temperature, mobile phase composition), the purity of a sample can be assessed by the presence of a single major peak.

Table 2: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| Column | C18 (Octadecylsilyl), e.g., 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detection | UV Absorbance at ~254 nm |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the identification power of MS. Although this compound has a relatively high boiling point, it is sufficiently volatile for GC analysis, provided the correct conditions are used. A high-temperature capillary column with a nonpolar stationary phase (e.g., polydimethylsiloxane) would be required. The high temperatures of the injector port and oven program are necessary to ensure the compound is vaporized and passes through the column.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint. Key features expected in the mass spectrum of this compound include:

Molecular Ion (M⁺): A pair of peaks corresponding to the intact molecule, separated by two mass units (m/z and m/z+2) with nearly equal intensity. This distinctive isotopic pattern is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Patterns: The molecular ion will undergo fragmentation, generating characteristic ions. A prominent fragment would correspond to the loss of the bromine atom. The long hexadecyl chain would produce a series of fragment ions separated by 14 mass units (-CH₂-), resulting from cleavage along the alkyl chain. A fragment corresponding to the bromophenyl group or a tropylium-like ion may also be observed.

GC-MS is highly effective for identifying and quantifying trace impurities, especially those with different volatility or mass spectral characteristics compared to the main compound.

X-Ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, if single crystals were grown, an XRD analysis would reveal key structural details. For example, analysis of the related compound 1-bromo-4-iodobenzene (B50087) showed it crystallizes in the monoclinic P2₁/c space group. libretexts.org

For this compound, an XRD study would determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal). Furthermore, it would reveal the conformation of the long hexadecyl chain, which is typically found in a low-energy, all-trans (zigzag) conformation in the solid state. The analysis would also detail how the molecules pack together in the crystal lattice, identifying any significant intermolecular interactions, such as bromine-bromine or bromine-hydrogen interactions, and van der Waals forces between the alkyl chains and aromatic rings, which govern the material's bulk properties.

Table 3: Information Obtainable from Single-Crystal X-Ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Molecular Conformation | The precise 3D shape of the molecule, including the conformation of the alkyl chain. |

| Bond Lengths & Angles | Exact measurements of all intramolecular bond lengths and angles. |

| Intermolecular Interactions | Distances and types of forces between adjacent molecules in the crystal. |

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of 1-Bromo-4-hexadecylbenzene and related structures traditionally relies on multi-step processes, including Friedel-Crafts alkylation followed by electrophilic bromination. libretexts.orgwikipedia.org Future research is increasingly focused on developing more efficient, selective, and sustainable catalytic systems to streamline this production.

Emerging areas of exploration include:

Palladium-Catalyzed Reactions : Modern cross-coupling reactions, such as those developed by Buchwald–Hartwig or Chan–Lam, could offer new routes. beilstein-journals.orgbeilstein-journals.org For instance, palladium-catalyzed C-H activation and arylation could provide a more direct method for synthesizing the core structure or its derivatives. semanticscholar.org

Heterogeneous Metal-Free Catalysis : The use of novel materials like graphitic carbon nitride (g-C3N4) as a heterogeneous, metal-free photocatalyst is a promising avenue. rsc.org Such systems can facilitate selective oxidation and other transformations under visible light, potentially offering a greener alternative to traditional thermochemical methods. rsc.org

Biocatalysis : The application of enzymes and engineered microorganisms in organic synthesis is a rapidly growing field. tudelft.nl Future research could explore biocatalytic routes for either the alkylation or bromination steps, which could lead to highly selective transformations under mild, environmentally benign conditions.

A comparative overview of potential catalytic approaches is presented below.

| Catalytic System | Potential Advantages | Research Focus |

| Palladium Catalysis | High efficiency and functional group tolerance in cross-coupling reactions. beilstein-journals.org | Development of late-stage C-H arylation methods for convergent synthesis. semanticscholar.org |

| Heterogeneous Photocatalysis | Use of sustainable catalysts (e.g., g-C3N4), operation under visible light, and potential for zero effluent discharge. rsc.org | One-pot synthesis of functionalized aryl compounds using benign oxidants like air. rsc.org |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. tudelft.nl | Engineering enzymes for specific long-chain alkylation and regioselective bromination. |

Integration into Smart Materials and Responsive Systems

"Smart materials" are materials designed to exhibit a significant change in their properties in response to external stimuli such as light, temperature, pH, or electric and magnetic fields. researchgate.net The amphiphilic nature of this compound, with its polar aromatic head and nonpolar alkyl tail, makes it an excellent candidate for incorporation into such systems.

The reactive bromo group serves as a crucial anchor point for covalently attaching the molecule to polymer backbones, surfaces, or other functional units. The long hexadecyl chain can induce self-assembly, influence phase behavior, and create hydrophobic domains. Potential applications include:

Liquid Crystals : The rod-like structure is conducive to forming liquid crystalline phases. By functionalizing the bromo- group, it is possible to create materials whose optical properties change with temperature or an electric field.

Responsive Polymers : Grafting this compound onto a polymer backbone could create materials that change their conformation or solubility in response to external triggers.

Self-Assembled Monolayers (SAMs) : The molecule could be used to form ordered monolayers on surfaces, with the hexadecyl chains providing a well-defined hydrophobic interface and the bromo-aromatic group available for further chemical modification.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The journey of a molecule like this compound from conception to application is inherently interdisciplinary. ucsb.edu It highlights the synergistic relationship between organic chemistry and materials science.

Organic Synthesis : Chemists design and execute efficient synthetic routes, focusing on yield, purity, and sustainability. beilstein-journals.org This involves mastering reactions like Friedel-Crafts alkylation and electrophilic aromatic substitution. libretexts.org

Materials Science : Materials scientists take the synthesized molecule and explore its integration into larger systems. This involves characterizing its physical properties (e.g., thermal behavior, self-assembly) and fabricating it into devices or functional materials. researchgate.net

Physical Chemistry and Physics : These disciplines provide the theoretical framework and analytical tools to understand the behavior of the new materials at a molecular level, explaining phenomena such as phase transitions in liquid crystals or the electronic properties of a functionalized surface.

This collaborative cycle, where materials performance provides feedback for the design of new molecules, is crucial for innovation. ucsb.edu

Sustainable Synthetic Routes for Brominated Aromatics

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. researchgate.net For the synthesis of brominated aromatics like this compound, this involves moving away from hazardous reagents and minimizing waste. acsgcipr.org

Key strategies for sustainable bromination include:

Avoiding Molecular Bromine : Traditional methods often use liquid bromine (Br2), which is highly toxic and corrosive. acs.org Greener alternatives focus on generating the brominating species in situ from less hazardous sources. acsgcipr.orgacs.org

Aqueous Bromide-Bromate Systems : A prominent green method involves the use of a bromide-bromate salt couple in an aqueous acidic medium. researchgate.net This system generates the reactive brominating species, such as hypobromous acid (HOBr), in situ, avoiding the handling of pure bromine and often proceeding without an organic solvent. researchgate.net

Catalytic Approaches : Using a catalytic amount of a bromide source with a benign oxidant like hydrogen peroxide (H2O2) represents another sustainable pathway. researchgate.net

The table below summarizes key green criteria for aromatic bromination.

| Sustainability Criterion | Traditional Method (e.g., Br2/FeBr3) | Greener Alternative |

| Bromine Source | Liquid Br2 (toxic, corrosive) | NaBr/NaBrO3 couple, KBr/Oxone® researchgate.net |

| Solvent | Halogenated hydrocarbons (e.g., CCl4) | Water, or solvent-free conditions researchgate.net |

| Byproducts | Stoichiometric amounts of acid waste | Reduced waste, potential for recyclable catalysts |

| Atom Economy | Moderate | Improved, especially in catalytic systems |

Advanced Spectroscopic Probes for Reaction Monitoring

Optimizing complex chemical syntheses requires a deep understanding of reaction kinetics, intermediates, and endpoints. In-situ (in-place) spectroscopic monitoring provides real-time data from within the reactor, offering significant advantages over traditional offline analysis. mt.com Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. jascoinc.comresearchgate.net

For the synthesis of this compound, in-situ monitoring could be applied to:

Friedel-Crafts Alkylation : An attenuated total reflection (ATR) FTIR probe inserted into the reaction vessel could track the consumption of the starting aromatic compound and the formation of the alkylated benzene (B151609) by monitoring characteristic peaks in the infrared spectrum. acs.org

Aromatic Bromination : Real-time spectroscopy can precisely determine the reaction endpoint, preventing over-bromination and the formation of unwanted polybrominated byproducts. spectroscopyonline.com